3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde
Overview
Description
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde, also known as 3M4TFEB, is an aldehyde compound with a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in the preparation of pharmaceuticals. 3M4TFEB is also used in the synthesis of fluorescent dyes, polymers, and bioactive compounds. This compound is of particular interest due to its unique reactivity, low toxicity, and relatively low cost.
Scientific Research Applications
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde has a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in the preparation of pharmaceuticals. 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is also used in the synthesis of fluorescent dyes, polymers, and bioactive compounds. Additionally, this compound has been used in the synthesis of nitro-aromatic compounds, which are of interest in the field of drug discovery.
Mechanism Of Action
The mechanism of action of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is dependent on the specific reaction in which it is used. In general, the compound acts as a nucleophile, reacting with electrophiles to form a new covalent bond. The reaction of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde with trifluoroacetic anhydride, for example, involves the nucleophilic attack of the 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde on the trifluoroacetic anhydride, forming a new carbon-oxygen bond.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde are largely unknown, as the compound is not used therapeutically. In general, however, aldehydes are known to be toxic, and 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is no exception. The compound is known to be a skin and eye irritant, and is also known to be toxic if inhaled.
Advantages And Limitations For Lab Experiments
The use of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde in laboratory experiments offers several advantages. The compound is relatively inexpensive, and is easily synthesized in the laboratory. Additionally, the compound is relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is toxic, and must be handled with care.
Future Directions
The use of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde in scientific research is expected to increase in the future, as the compound has several unique properties that make it an attractive option for a wide range of applications. In particular, the compound has potential applications in the field of drug discovery, due to its ability to form nitro-aromatic compounds. Additionally, the compound has potential applications in the field of polymer synthesis, as it can be used as a catalyst for the production of polymers. Finally, 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde has potential applications in the field of fluorescent dye synthesis, as it can be used as a building block in the preparation of fluorescent dyes.
properties
IUPAC Name |
3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRNBZYBUZWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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